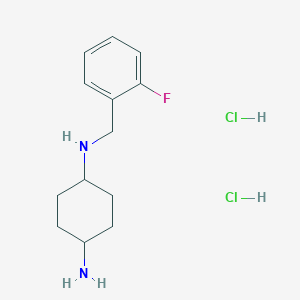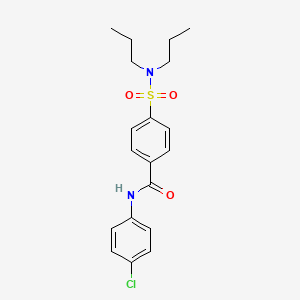
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have interesting biochemical and physiological effects. In
科学的研究の応用
Antifungal Activity
Research has demonstrated that certain urea derivatives, including those related to 1,3,4-oxadiazole compounds, exhibit significant antifungal activities. For example, compounds synthesized through the cyclocondensation of N(1)- and N(3)-(4-fluorophenyl) ureas with ethyl chloroformate and CS(2)/KOH have shown fungitoxic action against organisms such as A. niger and F. oxysporum, with their effectiveness correlated to the structural features of the compounds (Mishra, Singh, & Wahab, 2000).
Antibacterial and Antimicrobial Properties
A series of 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles based on various aryl thiourea/ureas incorporating a 1,3,5-s-triazine moiety were synthesized and tested for their antibacterial activity against different microorganisms, including MIC values against specific strains, highlighting their potential as novel antibacterial agents (Patel, Mahajan, & Chikhalia, 2010).
Antitumor and Apoptosis Inducing Properties
Compounds containing 1,2,4-oxadiazole rings have been identified as novel apoptosis inducers with potential as anticancer agents. One such compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrated good activity against several breast and colorectal cancer cell lines and induced apoptosis in T47D cells (Zhang et al., 2005).
Chemical Synthesis and Reactivity
Research into the synthesis of related compounds includes the development of efficient methods for the synthesis of 1,2,4-oxadiazoles and their derivatives, which are characterized by their potential in subsequent reactions. This includes the synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles under mild conditions, highlighting the chemical versatility and reactivity of these compounds (Brockmeyer, Gerven, Saak, & Martens, 2014).
特性
IUPAC Name |
1-cyclohexyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-12(14-10-4-2-1-3-5-10)15-13-17-16-11(19-13)9-6-7-20-8-9/h6-8,10H,1-5H2,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBOXBENLUTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2617884.png)
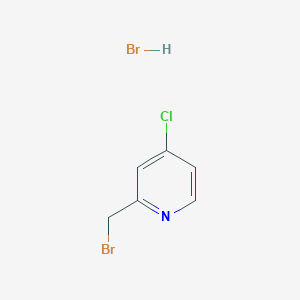
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2617890.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide](/img/structure/B2617891.png)
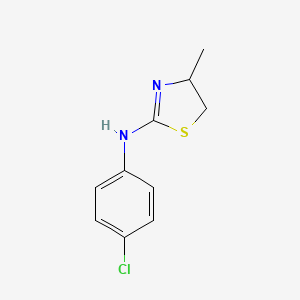
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617894.png)

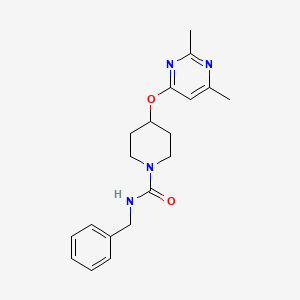
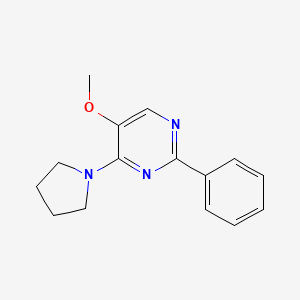
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)
